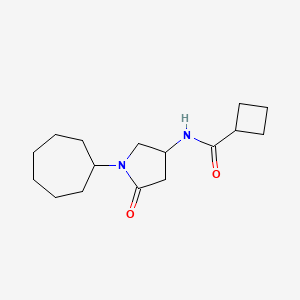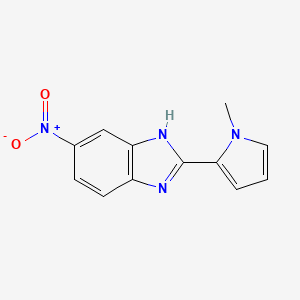
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can help alleviate symptoms associated with these disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 can increase this compound levels in the brain, which can have a calming and relaxing effect on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that CPP-115 can effectively increase this compound levels in the brain, which can have a number of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety and depression symptoms, and reduced drug-seeking behavior in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP-115 in lab experiments is its potency and specificity as a N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase inhibitor. This allows researchers to study the effects of this compound modulation in a highly controlled manner. However, one limitation of using CPP-115 is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as studies have shown that CPP-115 can reduce drug-seeking behavior in animal models. Another area of interest is its use as an adjunct therapy for epilepsy, as it has been shown to reduce seizure activity in animal models. Finally, further research is needed to better understand the long-term effects and potential toxicity of CPP-115 in humans.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process involving the reaction of cycloheptanone with pyrrolidine, followed by the addition of cyclobutanecarboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP-115 in its pure form.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-13(17-16(20)12-6-5-7-12)11-18(15)14-8-3-1-2-4-9-14/h12-14H,1-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSKBXRZCVZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)

![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)
![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B6134156.png)
![2-amino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6134170.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6134172.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide](/img/structure/B6134187.png)